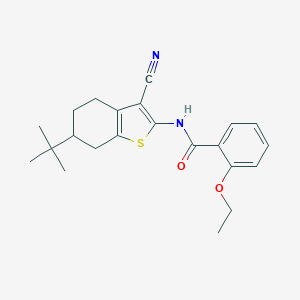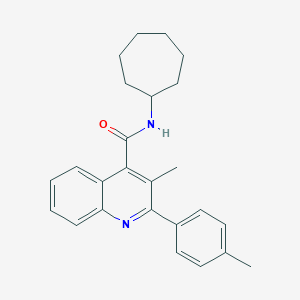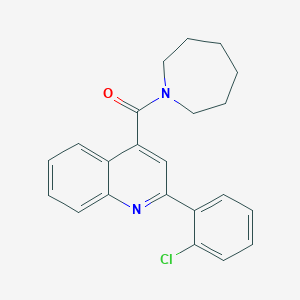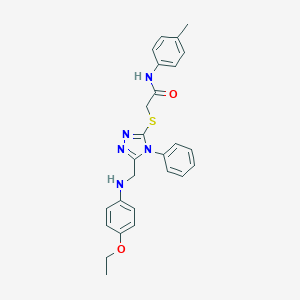![molecular formula C23H23ClN2O3 B333276 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B333276.png)
4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a chloro group, and an ethoxybenzylidene moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The allyloxy group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Applications De Recherche Scientifique
4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde: Shares similar functional groups but differs in its aldehyde moiety.
4-((4-(allyloxy)benzyl)oxy)-3-methylphenylacetic acid: Contains a similar allyloxy group but has a different core structure.
4-(allyloxy)-3-chloro-5-ethoxybenzyl alcohol: Similar in structure but with an alcohol group instead of the pyrazol-3-one moiety.
Propriétés
Formule moléculaire |
C23H23ClN2O3 |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
(4E)-4-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C23H23ClN2O3/c1-5-10-29-22-20(24)13-17(14-21(22)28-6-2)12-19-16(4)25-26(23(19)27)18-9-7-8-15(3)11-18/h5,7-9,11-14H,1,6,10H2,2-4H3/b19-12+ |
Clé InChI |
PNPFRVBGVWWTNK-XDHOZWIPSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B333196.png)
![5-(4-bromophenyl)-3-chloro-N-cyclohexyl-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333197.png)
![2-[(5-Chloro-2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B333198.png)

![10-[(4-chlorophenyl)acetyl]-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B333202.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B333209.png)
![2-amino-4-[4-methoxy-3-(phenoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B333210.png)
![2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B333211.png)
![2-amino-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B333212.png)
![METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333218.png)

![Propyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333223.png)

